molecular formula C12H11BrN2S B5801595 N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine

N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine

Cat. No. B5801595
M. Wt: 295.20 g/mol
InChI Key: HRLZEMFLEVKNLJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine is a compound that has attracted significant scientific interest due to its potential applications in drug development.

Scientific Research Applications

N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine has shown promising results in scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine has been shown to have several biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as inhibit the growth of tumors. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine for lab experiments is its potential as a therapeutic agent. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in human subjects. Additionally, researchers may investigate its potential as a treatment for other inflammatory conditions, such as arthritis. Finally, modifications to the compound's chemical structure may be explored to improve its solubility and bioavailability.
In conclusion, N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine is a compound with promising potential for drug development. Its anti-inflammatory and anti-cancer properties make it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in human medicine.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine involves the reaction of 4-bromophenyl isothiocyanate with cyclopentanone in the presence of sodium hydride and dimethylformamide. The product is then treated with hydrochloric acid to obtain the final compound.

properties

IUPAC Name

N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2S/c13-8-4-6-9(7-5-8)14-12-15-10-2-1-3-11(10)16-12/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLZEMFLEVKNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine

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